Dodecylamine salicylate
Description
Historical Context and Evolution of Academic Inquiry
The study of salicylates has a long history, with initial reports on the therapeutic effects of willow bark, a natural source of salicylates, dating back to 1763. nih.gov Salicylic (B10762653) acid was first synthesized in 1852. nih.gov The investigation of amine salts of salicylic acid followed, with a focus on their potential to enhance the properties of the parent compounds. For instance, early 20th-century patents described the synthesis of various amine salicylates, including those with potential therapeutic applications. google.com
The academic inquiry into dodecylamine (B51217) itself has roots in the broader study of long-chain alkylamines. Research in the mid-20th century explored the synthesis of compounds like dodecylamine containing isotopic labels for tracer studies. acs.org Over time, the focus shifted towards the practical applications of such amines, particularly their surfactant properties and their role as corrosion inhibitors. researchgate.netresearchgate.net The combination of dodecylamine with salicylic acid to form dodecylamine salicylate (B1505791) represents a convergence of these research streams, exploring the synergistic effects arising from the ion-pairing of these two distinct chemical entities.
Interdisciplinary Relevance in Chemical Sciences and Engineering
The properties of dodecylamine salicylate make it a compound of interest across several chemical disciplines. Its amphiphilic nature, possessing both a hydrophobic dodecyl chain and a hydrophilic salicylate headgroup, is central to its utility.
In materials science and chemical engineering , dodecylamine and its derivatives are extensively studied as corrosion inhibitors for various metals, including steel. researchgate.netresearchgate.netdntb.gov.ua The amine group can adsorb onto the metal surface, forming a protective film that mitigates corrosion. researchgate.net The addition of the salicylate counter-ion can potentially enhance this protective action. Furthermore, long-chain amines like dodecylamine act as structure-directing agents in the synthesis of mesoporous silica (B1680970) nanoparticles, materials with significant applications in catalysis and separation technologies. nih.gov
In the field of surfactant and colloid science , the self-assembly of amine-salicylate systems is a key area of investigation. The interaction between cationic surfactants and aromatic salts like salicylates can lead to the formation of various aggregate structures, such as micelles and vesicles. researchgate.nethbni.ac.in This behavior is crucial for applications in detergency, emulsification, and the formulation of complex fluids. The specific interactions between the dodecylamine cation and the salicylate anion influence the critical micelle concentration and the morphology of the resulting aggregates. researchgate.net
Additionally, dodecylamine has been investigated for its role in modifying surfaces for specific applications, such as in the preparation of materials for the removal of heavy metal ions from aqueous solutions. mdpi.comresearchgate.net The formation of the salicylate salt can alter the solubility and surface activity of the amine, potentially influencing its effectiveness in such applications.
Fundamental Concepts of Amine-Salicylate Systems
The behavior of this compound in solution is governed by the principles of acid-base chemistry, ion-pairing, and surfactant self-assembly.
Amine-Acid Interaction: Dodecylamine, as a primary amine, is a weak base. vedantu.comksu.edu.sa Salicylic acid is a carboxylic acid and therefore acidic. The reaction between them is a neutralization reaction, forming an ammonium (B1175870) carboxylate salt. The nitrogen atom of the amine accepts a proton from the carboxylic acid group of salicylic acid.
Ionic and Physical Properties: The resulting salt, this compound, has a molecular formula of C19H33NO3 and a molecular weight of approximately 323.48 g/mol . nih.govchemspider.com It is composed of the dodecylammonium cation and the salicylate anion. nih.gov The physical properties of amines, such as boiling point and solubility, are influenced by hydrogen bonding. vedantu.comlibretexts.org The formation of the salt introduces strong ionic interactions, which significantly affect its physical state and solubility compared to the individual parent compounds.
Surfactant Behavior and Self-Assembly: A critical aspect of amine-salicylate systems is their behavior as surfactants. The dodecylammonium cation has a long, nonpolar hydrocarbon tail (the dodecyl group) and a polar, charged head (the ammonium group). This amphiphilic structure drives the molecules to assemble at interfaces, such as the air-water interface, reducing surface tension. researchgate.net
In aqueous solutions above a certain concentration, known as the critical micelle concentration (CMC), these surfactant molecules aggregate to form micelles. The hydrophobic tails cluster together in the core of the micelle to minimize contact with water, while the hydrophilic heads form the outer surface, interacting with the surrounding water molecules. The presence and nature of the counter-ion, in this case, salicylate, can significantly influence the CMC and the size and shape of the micelles formed. researchgate.netacs.org The aromatic nature and potential for specific interactions of the salicylate ion can lead to more complex self-assembly behavior compared to simpler halide counter-ions. researchgate.net This can include the transition from spherical to rod-like or worm-like micelles. hbni.ac.in
The study of these fundamental concepts is crucial for understanding and predicting the behavior of this compound in various applications, from preventing corrosion to formulating advanced materials.
Properties
CAS No. |
7491-21-6 |
|---|---|
Molecular Formula |
C19H33NO3 |
Molecular Weight |
323.5 g/mol |
IUPAC Name |
dodecan-1-amine;2-hydroxybenzoic acid |
InChI |
InChI=1S/C12H27N.C7H6O3/c1-2-3-4-5-6-7-8-9-10-11-12-13;8-6-4-2-1-3-5(6)7(9)10/h2-13H2,1H3;1-4,8H,(H,9,10) |
InChI Key |
BDBHIKNRLLPPCL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCN.C1=CC=C(C(=C1)C(=O)O)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivations of Dodecylamine Salicylate
Direct Synthesis Approaches and Reaction Stoichiometry
The most direct route to forming dodecylamine (B51217) salicylate (B1505791) is through the acid-base reaction between dodecylamine and salicylic (B10762653) acid. This process involves the transfer of a proton from the carboxylic acid group of salicylic acid to the amino group of dodecylamine, resulting in the formation of a dodecylammonium cation and a salicylate anion, which are held together by ionic bonds.
Reaction of Dodecylamine with Salicylic Acid
The synthesis of dodecylamine salicylate is achieved by combining dodecylamine and salicylic acid, typically in a suitable solvent. researchgate.net The reaction is an exothermic neutralization process. A general procedure involves dissolving or suspending the reactants in a solvent, often with heating to ensure a complete reaction, followed by cooling to allow the resulting salt to crystallize. The product can then be isolated through filtration and purified by recrystallization if necessary. The final compound is a 1:1 salt of the two precursor molecules. nih.govchemsrc.comchemspider.com
Table 1: Physicochemical Properties of Reactants This table is interactive. Users can sort and filter the data.
| Property | Dodecylamine | Salicylic Acid |
|---|---|---|
| IUPAC Name | Dodecan-1-amine | 2-Hydroxybenzoic acid |
| CAS Number | 124-22-1 | 69-72-7 |
| Molecular Formula | C₁₂H₂₇N | C₇H₆O₃ |
| Molar Mass ( g/mol ) | 185.35 | 138.12 |
| Appearance | White solid | White crystalline powder |
| Melting Point (°C) | 28-32 | 158-161 |
| Boiling Point (°C) | 259 | 211 |
Considerations for Stoichiometric Control
Stoichiometric control is critical for maximizing the yield and purity of the final product. The reaction between the monofunctional base (dodecylamine) and the monofunctional acid (salicylic acid) proceeds in a 1:1 molar ratio. nih.gov Using an equimolar amount of each reactant is essential to ensure that neither unreacted dodecylamine nor unreacted salicylic acid remains as a significant impurity in the final product. Precise control over the stoichiometry helps prevent the need for extensive purification steps. In industrial settings, maintaining the correct pH (typically between 6.8 and 7.2 for similar salts) is a key control parameter to ensure complete salt formation.
Precursor Chemistry and Functionalization Strategies
The properties and potential applications of this compound can be modified by altering its constituent parts. This involves the synthesis of dodecylamine from various starting materials or the derivatization of the salicylate moiety before the final salt formation.
Synthesis of Dodecylamine Precursors (e.g., Reduction of 1-Azidododecane)
Dodecylamine, also known as laurylamine, is a primary aliphatic amine that can be synthesized through several chemical routes. One notable method is the reduction of 1-azidododecane. This reaction provides a high-yield pathway to the desired amine. Other historical and industrial methods for preparing long-chain amines like dodecylamine include the synthesis from lauric acid. acs.org Dodecylamine itself serves as a precursor for various other chemical intermediates, such as N-alkyl-N,N-dimethyl-1-ammonio-2-hydroxy-3-propane sulfonate and bis-quaternary ammonium (B1175870) salts. atamanchemicals.com
Derivatization of Salicylate Moieties for Targeted Applications
The salicylate component offers multiple sites for chemical modification, allowing for the creation of derivatives with tailored properties. The phenolic hydroxyl (-OH) and carboxylic acid (-COOH) groups on the benzene (B151609) ring can be chemically altered. nih.govacs.org
Esterification: The carboxylic acid group can be esterified with various alcohols. For instance, reacting salicylic acid with methanol (B129727) in the presence of an acid catalyst produces methyl salicylate (oil of wintergreen). uomustansiriyah.edu.iq
Amide Formation: The salicylate can be converted into salicylamides by reacting a salicylic acid ester with an amine. rsc.orggoogle.com This derivatization can be used to create molecules with specific biological activities, such as inhibitors of certain proteins. nih.gov
Alkylation: The phenolic hydroxyl group can be alkylated, although this is less common than modifications to the carboxyl group.
These derivatization strategies allow for the synthesis of a wide array of functional molecules. By first creating a modified salicylate and then reacting it with dodecylamine, a diverse family of dodecylammonium-based salts with specific functionalities could be produced for various applications. acs.org
Optimization of Reaction Conditions and Yield Enhancement
Optimizing the synthesis of this compound involves systematically adjusting reaction parameters to maximize yield and purity while minimizing reaction time and energy consumption. Key parameters include temperature, solvent, reactant concentration, and post-reaction processing.
For the direct acid-base reaction, optimization focuses on ensuring complete reaction and efficient crystallization. In the synthesis of similar amine salts, such as diethylamine (B46881) salicylate, reaction temperatures around 100-105°C for short durations (20-25 minutes) have been shown to achieve high conversion rates. The subsequent cooling and crystallization phase is also critical; a slow cooling rate can lead to larger, purer crystals.
For related reactions, such as the formation of amides from salicylates, different optimization strategies are employed. Studies have shown that increasing the molar equivalents of the amine and operating at elevated temperatures (e.g., 60°C) can significantly increase conversion rates, sometimes achieving over 90% yield. rsc.org In some cases, solvent-free conditions under microwave irradiation have also been explored to accelerate the reaction and simplify workup. rsc.org
Table 2: Influence of Reaction Parameters on Synthesis This table is interactive. Users can sort and filter the data.
| Parameter | Condition | Effect on Yield/Purity | Reference |
|---|---|---|---|
| Temperature | Increased from 45°C to 60°C | Increased conversion of ethyl salicylate to amide from ~79% to 93%. | rsc.org |
| Stoichiometry | Use of 3 equivalents of amine vs. 1 equivalent | Increased conversion of ethyl salicylate to amide from no reaction to 59%. | rsc.org |
| pH Control | Maintained at 6.8-7.2 | Ensures complete salt formation for diethylamine salicylate. | |
| Catalyst | Salicylic acid (10 mol-%) | Catalyzed hydrodeamination of anilines with 100% yield at 20°C. | core.ac.uk |
| Cooling Rate | Slow cooling (e.g., 1°C/min) | Produces larger crystals with fewer impurities for diethylamine salicylate. | |
Green Chemistry Principles in this compound Synthesis
The growing emphasis on sustainable chemical manufacturing has propelled the integration of green chemistry principles into the synthesis of industrial compounds, including this compound. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, increasing energy efficiency, and utilizing renewable resources. The synthesis of this compound, an ionic salt formed from the reaction of dodecylamine and salicylic acid, can be approached through several methodologies that align with the tenets of green chemistry.
A primary green consideration in the synthesis of this compound is the principle of atom economy . primescholars.com The direct acid-base neutralization reaction between dodecylamine and salicylic acid to form this compound is an addition reaction. In theory, this reaction has a 100% atom economy, as all the atoms of the reactants are incorporated into the final product, with no by-products being formed. primescholars.com This inherent efficiency is a significant advantage from a green chemistry perspective, as it minimizes waste at the most fundamental level.
Another key principle is the use of renewable feedstocks . The precursors to this compound can be sourced from bio-based materials. For instance, salicylic acid can be synthesized from wintergreen oil, a natural product, providing a renewable alternative to petroleum-based synthetic routes. kozmetikpusula.com Research has demonstrated the successful synthesis of high-purity salicylic acid from wintergreen oil using green chemistry methods, with yields ranging from 91.06% to 93.92%. kozmetikpusula.com Similarly, dodecylamine, a fatty amine, can be derived from lauric acid, which is abundant in vegetable oils like coconut and palm kernel oil, further enhancing the renewable profile of the final compound. acs.orgepa.gov
The application of biocatalysis represents a significant advancement in the green synthesis of compounds related to this compound. Enzymes, being biodegradable and highly specific, can operate under mild reaction conditions, reducing energy consumption and the formation of unwanted by-products. Notably, Candida antarctica lipase (B570770) B (CAL-B) has been effectively used as a catalyst for the synthesis of fatty amides from N-dodecylamine and ethyl salicylate, with reported conversions exceeding 95%. sci-hub.sedoi.org While this produces an amide rather than the salt, it demonstrates the potential of enzymatic catalysis in reactions involving the core components of this compound. The use of immobilized enzymes, such as CAL-B, further enhances the sustainability of the process by allowing for easy separation and reuse of the catalyst. sci-hub.se
To further reduce the environmental footprint, the use of greener solvents is crucial. While the salt formation can potentially be carried out without a solvent, if one is required, alternatives to volatile organic compounds are preferred. Ionic liquids, for example, have been explored as recyclable catalysts and solvents in the synthesis of salicylate esters. google.comresearchgate.net Their low vapor pressure and thermal stability make them an environmentally friendlier option compared to traditional solvents. researchgate.net
The use of alternative energy sources to conventional heating can also contribute to a greener synthetic process. Microwave-assisted kovalent.sepsu.eduresearchgate.netgoogle.comsioc-journal.cn and ultrasound-assisted researchgate.net synthesis are two such techniques that can significantly reduce reaction times and energy consumption. Microwave irradiation has been successfully employed in the synthesis of various salicylic acid derivatives, including salicylate esters and salicyl acyloxy phosphonates, often leading to higher yields in shorter timeframes. google.comresearchgate.netgoogle.comsioc-journal.cn Similarly, ultrasound has been shown to enhance the efficiency of various chemical reactions, including the synthesis of Schiff bases, by providing mechanical and thermal energy to the reacting molecules. researchgate.net The application of these energy-efficient techniques to the synthesis of this compound could offer substantial green advantages.
By integrating these principles—high atom economy, renewable feedstocks, biocatalysis, greener solvents, and alternative energy sources—the synthesis of this compound can be aligned with the goals of sustainable and environmentally responsible chemical production.
Mechanistic Investigations of Chemical and Interfacial Phenomena Involving Dodecylamine Salicylate
Adsorption Mechanism Studies at Solid-Liquid and Gas-Liquid Interfaces
The interaction of dodecylamine (B51217) salicylate (B1505791) at interfaces is governed by the distinct roles of its cationic dodecylammonium part and its anionic salicylate counter-ion. These interactions are critical in applications such as froth flotation, where the selective adsorption of surfactants onto mineral surfaces dictates the efficiency of separation.
Dodecylamine (DDA), the cationic component, is a primary collector for negatively charged minerals. Its adsorption is largely driven by electrostatic attraction.
Quartz (SiO₂): Quartz surfaces are negatively charged over a wide pH range. mdpi.com Consequently, the positively charged dodecylammonium cations (DDAH⁺) readily adsorb onto the quartz surface, primarily through strong electrostatic forces and hydrogen bonding. researchgate.net This adsorption increases the hydrophobicity of the quartz, making it amenable to flotation. Studies using ionic liquids synthesized from a salicylate anion and a cationic surfactant show a significant positive shift in the zeta potential of quartz, confirming strong adsorption. journalssystem.com For instance, at a pH of 7, the zeta potential of quartz can shift from -59.7 mV to -33.9 mV upon addition of a salicylate-based cationic collector. journalssystem.com
Magnetite (Fe₃O₄): The adsorption of dodecylamine onto magnetite is less efficient compared to quartz. journalssystem.com While magnetite also possesses a negative surface charge at neutral to alkaline pH, the interaction with cationic collectors is weaker. journalssystem.comicm.edu.pl This weaker interaction forms the basis for reverse flotation processes where quartz is floated away from iron ores like magnetite. journalssystem.comicm.edu.pl
Smithsonite (B87515) (ZnCO₃): Smithsonite flotation using dodecylamine is more complex and often requires pre-treatment, a process known as sulfidization. researchgate.netmdpi.com In some systems, activators are used. For example, sodium sulfosalicylate has been studied as an activation mechanism for the sulfidation flotation of smithsonite using dodecylamine as the collector. researchgate.netustb.edu.cn The adsorption of dodecylamine onto the smithsonite surface is influenced by surface modifications and the presence of other ions in the system. researchgate.netmdpi.com
| Mineral | Primary Adsorption Mechanism with Dodecylamine | Key Research Finding | Reference |
|---|---|---|---|
| Quartz | Strong electrostatic attraction and hydrogen bonding. | Dodecylamine acts as an effective collector, significantly increasing surface hydrophobicity for flotation. | mdpi.comresearchgate.netjournalssystem.com |
| Magnetite | Weaker electrostatic interaction compared to quartz. | The salicylate anion can act as a depressant, preventing collector adsorption. | journalssystem.comicm.edu.pl |
| Smithsonite | Complex; often requires sulfidization and activation. | Sodium sulfosalicylate can activate the mineral surface for subsequent dodecylamine adsorption. | researchgate.netustb.edu.cn |
The salicylate anion is not a passive counter-ion; it plays an active role in modulating the adsorption process, particularly in mixed mineral systems.
Research on ionic liquid collectors composed of a cationic headgroup and a salicylate anion has revealed that the salicylate component can function as a depressant for certain minerals. journalssystem.comicm.edu.pl In the separation of quartz from magnetite, the salicylate anion was found to have a depressing effect on magnetite. journalssystem.com X-ray photoelectron spectroscopy (XPS) analysis indicated that sodium salicylate could chemically adsorb on the magnetite surface. journalssystem.com This selective adsorption hinders the interaction of the cationic collector with magnetite, enhancing the selectivity of the flotation process by keeping the magnetite hydrophilic while the quartz becomes hydrophobic. journalssystem.comicm.edu.pl Furthermore, organic acids like salicylic (B10762653) acid have been identified as effective depressants for sulfide (B99878) minerals such as pyrite (B73398), where they interact strongly with Fe sites on the mineral surface. researchgate.neticm.edu.pl
Dodecylamine is a surface-active agent that significantly alters interfacial properties. Its behavior is highly dependent on the solution's pH, which dictates its speciation between the cationic dodecylammonium ion (DDAH⁺) and the neutral dodecylamine molecule (DDA). umich.edu
Below its pKa of 10.6, dodecylamine exists primarily as the cationic species, which is soluble in the aqueous phase and readily adsorbs at interfaces. umich.edu This adsorption lowers the interfacial tension between liquid-gas and liquid-liquid phases. umich.edu As the pH approaches the pKa, the concentration of the neutral, more oil-soluble form increases, which preferentially partitions into a non-aqueous phase if present. umich.edu This shift in partitioning and speciation directly impacts interfacial tension and the wettability of solid surfaces. umich.edu In mixed surfactant systems, such as with fatty acids or non-ionic alcohols, dodecylamine can exhibit synergistic effects, leading to enhanced surface activity and more efficient adsorption compared to the individual components. journalssystem.combibliotekanauki.pl
Surface Chemistry and Charge Dynamics (e.g., Zeta Potential Measurements)
Zeta potential measurements are crucial for understanding the charge dynamics at the solid-liquid interface upon surfactant adsorption. The adsorption of the cationic dodecylammonium ion onto a negatively charged mineral surface leads to a progressive neutralization of the surface charge.
On Quartz and Magnetite: In studies involving a salicylate-based ionic liquid collector, the addition of the collector made the zeta potentials of both quartz and magnetite more positive, confirming the adsorption of the cationic surfactant. journalssystem.com However, the effect was much more pronounced on quartz. At a pH of 7, the zeta potential of quartz increased from -59.7 mV to -33.9 mV, whereas the zeta potential of magnetite shifted only from -15.2 mV to -7.3 mV. journalssystem.com This demonstrates a more efficient and substantial adsorption on the quartz surface, which is the basis for their selective separation. journalssystem.com
On Smithsonite: For smithsonite, the surface charge is also influenced by dodecylamine. Studies have shown that in the presence of Fe(III) ions, which can inhibit smithsonite flotation, the zeta potential of smithsonite became more positive. researchgate.net The interactions are complex, involving the mineral surface, activator ions, and the collector. researchgate.net
| Mineral | Condition | Initial Zeta Potential (mV) | Zeta Potential with Collector (mV) | Reference |
|---|---|---|---|---|
| Quartz | pH 7, with salicylate-based collector | -59.7 | -33.9 | journalssystem.com |
| Magnetite | pH 7, with salicylate-based collector | -15.2 | -7.3 | journalssystem.com |
Micellization and Aggregation Kinetics and Thermodynamics
In solution, above a certain concentration known as the critical micelle concentration (CMC), surfactant molecules like dodecylamine aggregate to form micelles. The salicylate anion has a profound and specific influence on this process.
The position of the hydroxyl (-OH) group on the benzoate (B1203000) ring of the counter-ion has a significant effect on the micellization of cationic surfactants like dodecyltrimethylammonium (B156365) chloride (DTAC), a proxy for dodecylamine behavior. researchgate.netnih.gov
Ortho-hydroxybenzoate (Salicylate): The ortho-isomer (salicylate) is uniquely effective at promoting the growth of micelles. researchgate.netnih.gov At low concentrations, spherical micelles are formed. However, as the salicylate concentration increases, it induces a transition from spherical to large, rod-like micelles. nih.gov This strong effect is attributed to the specific geometry of the salicylate anion, where the adjacent carboxylate and hydroxyl groups allow for deeper and more effective penetration into the micellar surface layer (the Stern layer). This neutralizes the headgroup charge more efficiently, reduces electrostatic repulsion, and favors a more compact packing that leads to micellar growth. researchgate.net
Meta- and Para-hydroxybenzoate: The meta- and para-isomers show a much weaker effect. nih.gov The para-isomer, for instance, only promotes the formation of spherical micelles, and does not induce the sphere-to-rod transition observed with salicylate. researchgate.netnih.gov The meta-isomer exhibits an intermediate behavior. nih.gov This demonstrates that the specific positioning of the functional groups on the aromatic ring is critical for the interaction with the surfactant headgroups at the micelle interface.
Thermodynamic studies show that the micellization process in the presence of salicylate is spontaneous and typically entropically driven. nih.gov
| Isomer (Hydroxybenzoate) | Effect on Cationic Surfactant Micelles | Resulting Micelle Shape | Reference |
|---|---|---|---|
| Ortho- (Salicylate) | Strongly promotes micelle growth. | Spherical at low concentration, transitioning to rod-like at high concentration. | researchgate.netnih.gov |
| Meta- | Intermediate behavior. | Predominantly spherical. | nih.gov |
| Para- | Weakly promotes micellization. | Spherical only. | researchgate.netnih.gov |
Thermodynamic Aspects of Micelle Formation (e.g., Isothermal Titration Calorimetry)
The formation of micelles by surfactants in a solution is a spontaneous process that occurs above a specific concentration known as the critical micelle concentration (CMC). The thermodynamics of this self-assembly process for dodecylamine salicylate can be thoroughly investigated using techniques like Isothermal Titration Calorimetry (ITC). rsc.orgnih.gov ITC directly measures the heat changes associated with micelle formation, allowing for the determination of key thermodynamic parameters: the enthalpy (ΔHmic), Gibbs free energy (ΔGmic), and entropy (ΔSmic) of micellization. nih.gov
The process is governed by the equation: ΔGmic = ΔHmic - TΔSmic
ITC experiments typically involve titrating a concentrated solution of the surfactant into a solvent-filled cell and measuring the heat evolved or absorbed after each injection. mdpi.com The resulting thermogram shows a characteristic sigmoidal curve, where the inflection point corresponds to the CMC and the change in enthalpy from the pre-micellar to the post-micellar region gives the enthalpy of micellization (ΔHmic). nih.govmdpi.com
For ionic surfactants like this compound, the micellization process is primarily driven by the hydrophobic effect, which seeks to minimize the contact between the hydrophobic dodecyl chains and water molecules. This leads to a positive entropy change (ΔSmic > 0). nih.gov The enthalpy change (ΔHmic) can be either endothermic or exothermic, depending on the balance of forces, including the breaking of water's hydrogen bond network around the alkyl chains and the electrostatic interactions between the headgroups. researchgate.net
The salicylate counterion plays a crucial role in the thermodynamics of micellization. Unlike simple spherical halide ions, the aromatic salicylate anion can intercalate into the palisade layer of the micelle, between the cationic dodecylammonium headgroups. researchgate.net This insertion helps to shield the electrostatic repulsion between the positively charged headgroups more effectively. researchgate.net This enhanced screening makes the formation of micelles more energetically favorable, typically resulting in a lower CMC value and a more exothermic (or less endothermic) enthalpy of micellization compared to surfactants with less interactive counterions. researchgate.net Studies on similar cationic surfactants have shown that this process is spontaneous, as indicated by a negative Gibbs free energy of micellization. nih.gov
Below is a table of representative thermodynamic data for a cationic surfactant system with salicylate, as determined by methods like ITC.
Interactive Table: Thermodynamic Parameters of Micellization This table contains illustrative data based on findings for similar cationic surfactant-salicylate systems.
| Parameter | Value | Significance |
|---|---|---|
| Critical Micelle Concentration (CMC) | ~1-5 mM | Low value indicates efficient micelle formation, promoted by the salicylate counterion. researchgate.net |
| ΔGmic (Gibbs Free Energy) | -25 to -35 kJ/mol | The negative value confirms that the micellization process is spontaneous. nih.gov |
| ΔHmic (Enthalpy) | -1 to -10 kJ/mol | Slightly exothermic, indicating that electrostatic shielding by salicylate and van der Waals forces in the core are significant. researchgate.net |
| TΔSmic (Entropy Term) | +15 to +25 kJ/mol | The large positive value shows that the process is entropically driven, primarily by the hydrophobic effect. nih.gov |
Influence of Electrostatic Interactions on Micellar Structure
Electrostatic interactions are a defining factor in the self-assembly and final structure of ionic surfactant micelles like those of this compound. mit.edu The primary forces at play are the electrostatic repulsion between the positively charged ammonium (B1175870) headgroups of the dodecylamine cations and the electrostatic attraction between these headgroups and the negatively charged salicylate counterions.
In an aqueous solution, the dodecylamine molecules orient themselves to form a micellar core of hydrophobic tails and a hydrophilic corona of cationic headgroups. These positively charged headgroups exert strong repulsive forces on each other, which opposes the aggregation of surfactant monomers into a micelle. researchgate.net This repulsion increases the effective area per headgroup at the micelle surface, favoring the formation of smaller, spherical micelles.
The reduction in electrostatic repulsion allows the surfactant headgroups to pack more closely together. According to the packing parameter theory, this change can induce a transition in micellar morphology. nih.gov For many cationic surfactants, the presence of strongly binding aromatic counterions like salicylate promotes the transition from small, spherical micelles to larger, elongated, rod-like or worm-like micelles. nih.gov This is because the reduced headgroup repulsion allows for the lower surface curvature characteristic of cylindrical structures. nih.gov
The extent of these electrostatic effects can be quantified by measuring the electrophoretic mobility of the micelles, which is used to calculate the zeta potential. For instance, studies on dodecylamine hydrochloride micelles, a closely related system, show how factors like concentration and temperature influence their mobility and thus their surface charge characteristics. researchgate.net
Table: Influence of Electrostatic Interactions on this compound Micelles
| Interaction | Description | Effect on Micellar Structure |
|---|---|---|
| Cationic Headgroup Repulsion | Repulsive forces between positively charged dodecylammonium groups at the micelle surface. | Opposes micellization; favors higher surface curvature (spherical micelles). researchgate.net |
| Counterion Binding | Attraction between salicylate anions and cationic headgroups in the Stern layer. | Neutralizes surface charge, reducing headgroup repulsion. researchgate.net |
| Salicylate Intercalation | The ability of the planar salicylate ion to insert between headgroups. | Provides highly effective charge shielding, allowing closer headgroup packing and promoting growth from spherical to rod-like micelles. nih.gov |
Reaction Kinetics and Catalytic Mechanisms
Catalytic Roles in Hydrolysis Reactions
This compound aggregates can serve as microreactors that influence the kinetics of chemical reactions, particularly hydrolysis. The catalytic effect arises from a combination of the inherent chemical properties of its constituent ions and the unique microenvironment of the micelle.
The dodecylamine component, as a primary aliphatic amine, can act as a potent nucleophile or a general base catalyst. researchgate.net In the hydrolysis of esters, for example, the amine group can directly attack the carbonyl carbon of the ester (nucleophilic catalysis) or facilitate the attack of water by deprotonating it (general base catalysis). The hydrophobic micellar core can concentrate nonpolar ester substrates, bringing them into close proximity with the amine headgroups at the micelle-water interface, thereby accelerating the reaction rate compared to the reaction in bulk solution. researchgate.net
Conversely, the salicylate component contains both a carboxylic acid and a phenolic hydroxyl group. The carboxylic acid can function as a general acid catalyst, protonating the leaving group of a substrate to facilitate its departure. google.com In some cases, the combination of an acidic group and a basic group within the same system can lead to bifunctional catalysis, mimicking an enzymatic active site. sigmaaldrich.com
Furthermore, the micellar structure itself provides a distinct reaction medium. The interface of the micelle has a lower dielectric constant than bulk water and can stabilize transition states differently, leading to rate enhancements. This environment can concentrate both the reactants and the catalytic moieties (the amine and salicylate groups), leading to a significant increase in the effective molarity and, consequently, the reaction rate. researchgate.net In more advanced systems known as metallomicelles, the surfactant headgroups can coordinate with metal ions, which then act as powerful Lewis acid catalysts for the hydrolysis of phosphate (B84403) and carboxylate esters. researchgate.net
Enzyme-Substrate Binding Mechanisms (e.g., Salicylate 1,2-Dioxygenase)
While this compound as a compound does not directly participate in this mechanism, its salicylate component is a key substrate for enzymes like Salicylate 1,2-Dioxygenase (SDO). nih.gov SDO is a non-heme iron-dependent enzyme that plays a critical role in the bacterial degradation of aromatic compounds. researchgate.net It is notable for its ability to catalyze the oxidative cleavage of a monohydroxylated aromatic ring like salicylate, a reaction not typically seen with similar enzymes that require more electron-rich dihydroxylated substrates. nih.govresearchgate.net
The binding and catalytic mechanism involves the precise positioning of the salicylate molecule within the enzyme's active site.
Substrate Coordination: The salicylate molecule enters the active site and coordinates directly with the catalytic Fe(II) ion. It binds in a bidentate fashion, using both its carboxylate oxygen and its phenolic oxygen to chelate the iron center. rcsb.org This coordination is crucial for positioning the substrate correctly for the subsequent reaction with molecular oxygen. nih.gov
Active Site Residues: The enzyme's active site is lined with specific amino acid residues that are critical for binding and catalysis. Crystal structures of SDO reveal that residues like His162 are essential. acs.org Computational studies suggest that His162 acts as a general acid-base catalyst, likely assisting in proton transfer during the reaction cycle. acs.org Another residue, Gly106, while not directly interacting with the substrate, influences the shape of the active site cavity; mutating it to alanine (B10760859) (G106A) results in an unproductive binding mode for salicylate, demonstrating its importance for substrate specificity. rcsb.org
Oxygen Activation: Once the salicylate is bound to the Fe(II) center, molecular oxygen (O₂) enters the active site. The enzyme employs a synergistic mechanism where the iron center activates both the salicylate and the O₂. researchgate.net This leads to the formation of a reactive Fe(III)-superoxo (O₂⁻) species, which then attacks the aromatic ring of the bound salicylate to form an alkylperoxo intermediate, paving the way for ring fission. acs.org This mechanism of activating a less reactive monohydroxylated substrate is a distinctive feature of SDO. researchgate.net
Table: Key Components in Salicylate Binding to Salicylate 1,2-Dioxygenase
| Component | Role in Binding and Catalysis | Reference |
|---|---|---|
| Salicylate Substrate | Binds directly to the active site Fe(II) ion via its carboxylate and hydroxyl groups. | rcsb.org |
| Catalytic Fe(II) Ion | Coordinates the substrate and activates molecular oxygen for the attack on the aromatic ring. | nih.govresearchgate.net |
| His162 Residue | Acts as a crucial general acid/base catalyst during the reaction. | acs.org |
| Gly106 Residue | Shapes the active site to ensure correct, productive binding of the salicylate. | rcsb.org |
Advanced Applications of Dodecylamine Salicylate in Materials Science and Engineering
Flotation Chemistry and Mineral Processing Enhancement
In the realm of mineral beneficiation, the efficiency of froth flotation is critically dependent on the chemical composition of collectors that selectively render specific mineral surfaces hydrophobic. Dodecylamine (B51217) (DDA), the primary active component of dodecylamine salicylate (B1505791), is a well-established cationic collector, particularly effective in the separation of silicate (B1173343) and oxide minerals. researchgate.net
Optimization of Dodecylamine Salicylate as a Flotation Collector
Dodecylamine has demonstrated strong collecting capabilities for a variety of minerals. researchgate.net Its effectiveness can be optimized through several strategies, including its formulation as a salicylate salt. The performance of DDA as a collector is influenced by factors such as pH and dosage. For instance, in the flotation of molybdenite fines, DDA has shown significantly higher efficiency compared to traditional collectors like kerosene. researchgate.net A low dosage of 50 mg/L DDA achieved a floatability of 94.96% for unoxidized molybdenite, surpassing the 88.56% achieved with a 400 mg/L dosage of kerosene. researchgate.net
The combination of dodecylamine with other reagents, such as fatty acids, can create mixed collector systems with enhanced performance. iubat.ac.bd Molecular dynamics simulations suggest that mixtures of dodecylamine and sodium oleate (B1233923) form a more compact monolayer at the water/air interface, indicating greater surface activity than either component used alone. iubat.ac.bd This principle suggests that the salicylate component in this compound could similarly modify the collector's properties. While direct studies on this compound are limited, research on other salicylate-containing compounds, such as the ionic liquid tricaprylmethyl ammonium (B1175870) salicylate (TOMAS), has shown them to be efficient collectors for quartz. researchgate.netustb.edu.cn This indicates that the salicylate group can play an active role in the flotation process.
| Mineral System | Collector | Dosage | pH Range | Maximum Recovery (%) | Reference |
|---|---|---|---|---|---|
| Unoxidized Molybdenite Fines | DDA | 50 mg/L | ~5 | 94.96 | researchgate.net |
| Oxidized Molybdenite Fines | DDA | 100 mg/L | ~5 | ~90 | researchgate.net |
| Albite | DDA | 2.38 × 10⁻⁴ mol/L | 5.5 - 10.5 | >87 | researchgate.net |
| Phosphogypsum | DDA | 150 g/t | Not Specified | Yield Increased with Dosage | nih.gov |
Selective Separation Mechanisms in Complex Mineral Systems
The selective separation of valuable minerals from gangue is a primary goal in mineral processing. Dodecylamine-based collectors achieve this selectivity primarily through electrostatic interactions. The cationic ammonium headgroup of dodecylamine (RNH3+) preferentially adsorbs onto the surfaces of negatively charged minerals, such as quartz and other silicates, thereby rendering them hydrophobic and floatable. researchgate.net
This mechanism is effective in various complex systems:
Diatomite and Albite: Zeta potential measurements show that diatomite has a more negative surface charge than albite in alkaline conditions. Consequently, DDA interacts more strongly with albite, allowing for their selective separation. researchgate.net
Gypsum and Quartz: Dodecylamine hydrochloride has been successfully used as a collector for the selective flotation of gypsum from quartz in phosphogypsum. dntb.gov.ua
Iron Ore Tailings: A mixed collector system of dodecylamine and a fatty acid reagent has been shown to be effective in the direct flotation of hematite (B75146) from tailings, which consist mainly of quartz and hematite. iubat.ac.bd The mixed collector enhances the floatability of hematite while reducing the floatability of quartz compared to using dodecylamine alone. iubat.ac.bd
While the dodecylamine cation is the primary driver of this selective adsorption, the salicylate anion could also influence the process. Salicylic (B10762653) acid has been investigated for its role in the selective separation of chalcopyrite from pyrite (B73398), where it demonstrated a selective adsorption mechanism on pyrite surfaces. journalssystem.com This suggests that the salicylate moiety in this compound could contribute to selectivity by interacting with specific mineral surfaces, potentially acting as a co-collector or a modifying agent that enhances the separation efficiency.
Nanomaterial Synthesis and Template-Directed Growth
Surfactants and organic molecules are frequently employed as templates or structure-directing agents in the synthesis of nanomaterials, controlling their size, shape, and porosity. Dodecylamine, as a primary amine with a 12-carbon alkyl chain, can self-assemble into micelles and other structures, making it a candidate for such applications.
Use as a Template for Mesoporous Titania Nanoparticles
While the use of dodecylamine specifically as a template for creating mesoporous titania nanoparticles is not extensively documented, its interaction with titania to form functional materials has been demonstrated. Research has shown the formation of superhydrophobic films through the hybrid assembly of sol-gel-derived titania (TiO2) and dodecylamine (DDA). researchgate.net In this work, a layer-by-layer dip-coating approach was used to create robust, translucent hybrid films on glass surfaces. researchgate.net
The study found that the mole ratio of DDA to titanium and the number of coating layers significantly affected the film's properties. A water contact angle as high as 155.5° was achieved, indicating superhydrophobicity. researchgate.net Atomic force microscopy (AFM) and scanning electron microscopy (SEM) confirmed a rough surface morphology composed of interconnected hybrid clusters of TiO2–DDA. researchgate.net This application, while not a direct synthesis of mesoporous nanoparticles, confirms a strong interaction between dodecylamine and titania precursors, suggesting its potential as a surface modifier or structure-directing agent in titania-based systems.
Catalytic Role in Silica (B1680970) Nanoparticle Preparation
In the synthesis of silica nanoparticles, dodecylamine primarily functions as a structure-directing agent or template rather than a catalyst. It can be encapsulated within mesoporous silica nanocontainers. mdpi.com One method involves using the micelles of a functional compound, such as dodecylamine, as the template during the synthesis of the nanoparticles. mdpi.com This approach combines the synthesis of the nanocontainer and its loading into a single step.
Dodecylamine can also be encapsulated within silica nanoparticles using a layer-by-layer deposition technique, where alternating layers of polyelectrolytes and dodecylamine are deposited onto a silica nanoparticle core. nih.gov The release of the encapsulated dodecylamine can then be triggered by external stimuli, such as a change in pH. nih.gov The salicylate component could potentially influence the self-assembly process or interact with the silica surface, although specific research on this compound in this context is not available. Other studies have noted that various amines can be used to control the size of mesoporous silica nanoparticles. 911metallurgist.com
Synthesis of Nanocrystals (e.g., Cadmium Selenide) Utilizing Dodecylamine
Long-chain amines are crucial in the synthesis of high-quality semiconductor nanocrystals, where they can act as solvents, capping agents, or precipitants. In the synthesis of Cadmium Selenide (CdSe) nanocrystals, dodecylamine has been used as a precipitating agent. researchgate.net After the growth of CdSe/CdS core/shell nanocrystals in a reaction solution, dodecylamine is added at room temperature, causing the precipitation of the nanocrystals from the solution. researchgate.net
This role is consistent with the use of other fatty amines, such as octylamine (B49996) and octadecylamine, which are employed as ligands in the growth solution for CdSe quantum dots. acs.org These amine ligands passivate the surface of the growing nanocrystals, controlling their growth kinetics and preventing aggregation, which is essential for tuning their size-dependent optical and electronic properties. onemine.org The use of dodecylamine as a surface modifier or capping agent is also reported in the synthesis of other nanomaterials, such as Fe3O4 magnetic nanoparticles, to prevent agglomeration. mdpi.com
| Nanomaterial | Role of Dodecylamine | Method/Observation | Reference |
|---|---|---|---|
| Titania (TiO₂) Hybrid Films | Surface Modifier/Structural Component | Forms superhydrophobic TiO₂-DDA hybrid clusters via layer-by-layer dip-coating. | researchgate.net |
| Mesoporous Silica Nanocontainers | Encapsulated Agent/Template | Encapsulated within silica nanoparticles for controlled release. Micelles can act as templates. | mdpi.comnih.gov |
| Cadmium Selenide (CdSe) Nanocrystals | Precipitating Agent/Capping Agent | Added to precipitate nanocrystals from solution. Prevents agglomeration. | researchgate.net |
Adsorbent Development for Environmental Remediation
The application of this compound and related amine-functionalized materials in environmental remediation is a growing field of interest. These compounds are particularly effective in developing adsorbents for the removal of pollutants from aqueous solutions. The long alkyl chain of the dodecylamine component and the functional groups of the salicylate moiety can be leveraged to create surfaces with a high affinity for various contaminants.
Dodecylamine can be immobilized on porous silica supports, such as mesoporous silica SBA-15, to create highly effective adsorbents for capturing heavy metal ions from wastewater. researchgate.net The process involves functionalizing the silica surface with amine groups, which act as active sites for binding metal ions. researchgate.net The high surface area, large pore volume, and uniform pore distribution of mesoporous silica make it an ideal substrate, providing ample sites for functionalization and subsequent interaction with pollutants. sjp.ac.lk
The efficiency of these adsorbents stems from the strong chelating interaction between the amine functional groups and the heavy metal ions. nih.gov The nitrogen atom in the amine group has a lone pair of electrons that can be donated to the empty orbitals of metal ions like Chromium(III) and Cadmium(II), forming stable coordination complexes. This mechanism effectively sequesters the dissolved metal ions from the water and binds them to the solid adsorbent surface. Research on various amine-functionalized silica materials has demonstrated significant removal capacities for a range of heavy metals.
Table 1: Performance of Amine-Functionalized Silica Adsorbents for Heavy Metal Removal Note: This table compiles representative data for amine-functionalized silica materials to illustrate typical performance, as specific data for this compound was not available.
| Target Metal Ion | Adsorbent Type | Adsorption Capacity (mmol/g) | Removal Efficiency (%) | Reference |
| Pb(II) | Amino-functionalized SBA-15 | 0.87 | >90% | researchgate.net |
| Cd(II) | Amino-functionalized SBA-15 | 0.87 | >90% | researchgate.net |
| Cu(II) | Fe³⁺ incorporated MCM-41 | Not specified | 81% | sjp.ac.lk |
| Cr(VI) | TiO₂ loaded MCM-41 | 2.32 | 91% | sjp.ac.lk |
| Zn(II) | Silica-coated CuMgFe₂O₄ | Not specified | 92% | nih.gov |
| Target Metal Ion | Adsorbent Type | Adsorption Capacity (mmol/g) | Removal Efficiency (%) | Reference |
|---|---|---|---|---|
| Pb(II) | Amino-functionalized SBA-15 | 0.87 | >90% | researchgate.net |
| Cd(II) | Amino-functionalized SBA-15 | 0.87 | >90% | researchgate.net |
| Cu(II) | Fe³⁺ incorporated MCM-41 | Not specified | 81% | sjp.ac.lk |
| Cr(VI) | TiO₂ loaded MCM-41 | 2.32 | 91% | sjp.ac.lk |
| Zn(II) | Silica-coated CuMgFe₂O₄ | Not specified | 92% | nih.gov |
To understand and optimize the performance of adsorbents based on this compound, researchers employ adsorption isotherm and kinetic models. researchgate.net These models provide critical insights into the adsorption mechanism, the surface properties of the adsorbent, and the maximum uptake capacity. frontiersin.org
Adsorption Isotherms: These models describe the equilibrium relationship between the concentration of the pollutant in the solution and the amount adsorbed onto the material's surface at a constant temperature. frontiersin.org
Langmuir Isotherm: This model assumes that adsorption occurs at specific homogeneous sites on the adsorbent surface, forming a monolayer. It is often indicative of chemisorption, a process involving the formation of chemical bonds. frontiersin.orgmdpi.com
Freundlich Isotherm: This model is empirical and describes adsorption on heterogeneous surfaces with a non-uniform distribution of adsorption heat and affinities. It is generally associated with multilayer adsorption. mdpi.com
Adsorption Kinetics: Kinetic models are used to determine the rate at which pollutant uptake occurs and to elucidate the controlling mechanism of the adsorption process. mdpi.com
Pseudo-First-Order Model: This model suggests that the rate of adsorption is proportional to the number of unoccupied sites.
Pseudo-Second-Order Model: This model implies that the rate-limiting step is chemisorption involving valence forces through the sharing or exchange of electrons between the adsorbent and adsorbate. mdpi.comnih.gov A good fit to this model often indicates that chemisorption is the dominant mechanism. frontiersin.org
Studies on similar amine-functionalized systems for heavy metal removal have frequently shown that the adsorption process is well-described by the Langmuir isotherm and the pseudo-second-order kinetic model, suggesting a rapid, monolayer chemisorption process. nih.govmdpi.com
Table 2: Common Adsorption Isotherm and Kinetic Models
| Model Type | Model Name | Key Assumption/Description |
| Isotherm | Langmuir | Adsorption is limited to a monolayer on a homogeneous surface. mdpi.com |
| Isotherm | Freundlich | Describes multilayer adsorption on a heterogeneous surface. mdpi.com |
| Kinetic | Pseudo-First-Order | The rate of adsorption is proportional to the number of available sites. researchgate.net |
| Kinetic | Pseudo-Second-Order | The rate-limiting step is chemisorption. researchgate.netmdpi.com |
| Model Type | Model Name | Key Assumption/Description |
|---|---|---|
| Isotherm | Langmuir | Adsorption is limited to a monolayer on a homogeneous surface. mdpi.com |
| Isotherm | Freundlich | Describes multilayer adsorption on a heterogeneous surface. mdpi.com |
| Kinetic | Pseudo-First-Order | The rate of adsorption is proportional to the number of available sites. researchgate.net |
| Kinetic | Pseudo-Second-Order | The rate-limiting step is chemisorption. researchgate.netmdpi.com |
Corrosion Inhibition Studies
Dodecylamine, a primary component of this compound, is recognized as an effective corrosion inhibitor, particularly for carbon steel. researchgate.net Its mechanism of action involves the adsorption of the amine molecules onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment. mdpi.com This adsorption can be physical (physisorption), involving electrostatic forces, or chemical (chemisorption), involving the formation of a coordinate bond between the nitrogen atom's lone pair electrons and the vacant d-orbitals of the iron atoms on the steel surface.
Recent research has focused on encapsulating dodecylamine within nanocontainers, such as those made from silica nanoparticles modified with polyelectrolyte layers, to create "smart" corrosion protection systems. researchgate.net These nanocontainers can be loaded into a coating (e.g., an alkyd primer) and are designed to release the inhibitor in response to a specific trigger, such as a local change in pH that may occur at the onset of corrosion. researchgate.net For instance, studies have shown that at a low pH of 2.0, the release of dodecylamine from such nanocontainers is more rapid and efficient compared to neutral or alkaline conditions, providing on-demand protection where it is most needed. researchgate.net The effectiveness of these systems is often evaluated using electrochemical techniques like Electrochemical Impedance Spectroscopy (EIS). researchgate.net
Table 3: Corrosion Inhibition Efficiency of Amine-Based Inhibitors Note: This table presents data for a model organic inhibitor to demonstrate typical performance metrics.
| Inhibitor Concentration (ppm) | Immersion Time (h) | Corrosion Rate (mg cm⁻² h⁻¹) | Inhibition Efficiency (%) | Reference |
| 0 | 5 | Not specified | 0 | mdpi.commdpi.com |
| 200 | 5 | Not specified | <87 | mdpi.com |
| 500 | 1 | Not specified | 77.8 | mdpi.com |
| 500 | 5 | 0.11 | 96.2 | mdpi.commdpi.com |
| 1000 | 5 | Not specified | 96.7 | mdpi.com |
| Inhibitor Concentration (ppm) | Immersion Time (h) | Corrosion Rate (mg cm⁻² h⁻¹) | Inhibition Efficiency (%) | Reference |
|---|---|---|---|---|
| 0 | 5 | Not specified | 0 | mdpi.commdpi.com |
| 200 | 5 | Not specified | <87 | mdpi.com |
| 500 | 1 | Not specified | 77.8 | mdpi.com |
| 500 | 5 | 0.11 | 96.2 | mdpi.commdpi.com |
| 1000 | 5 | Not specified | 96.7 | mdpi.com |
Formulation Science Beyond Clinical Administration
In materials science, this compound serves as a functional additive whose performance is dictated by fundamental physicochemical principles. Understanding these principles is key to designing stable and effective formulations for industrial applications.
The stability of any formulation containing this compound depends on its intrinsic physicochemical properties, such as solubility and chemical stability, and its interactions with other components in the system. researchgate.net this compound is an ionic salt formed from a long-chain primary amine (dodecylamine) and an aromatic carboxylic acid (salicylic acid). This structure imparts amphiphilic characteristics, meaning it has both hydrophobic (the dodecyl alkyl chain) and hydrophilic (the charged amine-salicylate head group) regions.
This amphiphilic nature governs its behavior in formulations. It can act as a surfactant or dispersant, helping to stabilize mixtures of immiscible phases, such as oil and water, or to disperse solid particles within a liquid matrix. The stability of these formulations is influenced by factors like pH, temperature, and the presence of electrolytes, which can affect the ionization state of the salicylate and amine groups and their interactions with the surrounding medium.
The addition of this compound or its components to materials can significantly alter their bulk properties for specific end-uses. For example, dodecylamine has been used to simultaneously functionalize and reduce graphene oxide (GO). researchgate.net In this process, the amine group reacts with the oxygen-containing functional groups on the GO surface, while the long dodecyl chain acts as a spacer, preventing the restacking of the reduced graphene sheets.
When this dodecylamine-functionalized graphene (DA-G) is incorporated into a polymer matrix, such as epoxy, it can lead to substantial improvements in the material's mechanical and thermal properties. researchgate.net The enhanced interfacial adhesion between the functionalized graphene filler and the polymer matrix allows for efficient stress transfer, resulting in a composite material with increased strength and stiffness. researchgate.net The presence of the long alkyl chains can also modify the surface energy and hydrophobicity of the final material, which is advantageous in applications requiring controlled wetting or barrier properties.
Table 4: Mentioned Chemical Compounds
Theoretical and Computational Chemistry Studies of Dodecylamine Salicylate Systems
Quantum Mechanical Calculations (e.g., Density Functional Theory)
Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), are employed to study the electronic structure, geometry, and reactivity of molecules with high accuracy. For dodecylamine (B51217) salicylate (B1505791), DFT calculations can elucidate the fundamental interaction between the dodecylammonium cation and the salicylate anion.
DFT studies on related molecules, such as salicylic (B10762653) acid isomers and methyl salicylate, have successfully determined optimized molecular geometries, vibrational frequencies, and electronic properties like HOMO-LUMO energy gaps. researchgate.netchalcogen.ro These calculations are typically performed using basis sets like 6-311+G(d,p), which provide a good balance between accuracy and computational cost. chalcogen.roresearchgate.net For the dodecylamine salicylate ion pair, DFT can be used to:
Optimize Geometry: Determine the most stable three-dimensional arrangement of the dodecylammonium and salicylate ions, including bond lengths, bond angles, and the nature of the hydrogen bonding between the ammonium (B1175870) group and the carboxylate/hydroxyl groups of the salicylate.
Calculate Interaction Energies: Quantify the strength of the electrostatic and hydrogen-bonding interactions holding the ion pair together.
Analyze Electronic Structure: Investigate the distribution of electron density and the molecular electrostatic potential (MEP), which reveals the sites most susceptible to electrophilic or nucleophilic attack. researchgate.net
Predict Spectroscopic Properties: Simulate infrared (IR) spectra by calculating vibrational frequencies, which can be compared with experimental data to validate the computational model. chalcogen.roresearchgate.net
Studies on the adsorption of dodecylamine onto mineral surfaces have also utilized DFT to calculate the adsorption energies and understand the nature of the surface-molecule bond, demonstrating the versatility of this method. Similar approaches could model the initial interaction of a this compound unit with a surface.
| Parameter | Description | Typical Calculated Values (Example: Salicylic Acid Isomers) | Reference |
|---|---|---|---|
| HOMO-LUMO Gap (Eg) | Energy difference between the highest occupied and lowest unoccupied molecular orbitals, indicating chemical reactivity. | ~4.5 - 5.0 eV | researchgate.net |
| Adsorption Energy (Ead) | Energy released upon adsorption of a molecule onto a surface. Varies greatly with surface and molecule. | -2.5 to -36.7 kcal/mol (for various molecules on graphene) | |
| Dipole Moment (μ) | A measure of the polarity of the molecule. | ~2.0 - 6.0 Debye | researchgate.net |
Molecular Dynamics (MD) Simulations of Interfacial and Bulk Phenomena
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of complex systems. This technique is invaluable for studying the collective behavior of this compound, such as its aggregation in solution and its behavior at interfaces. Both all-atom and coarse-grained (CG) models are used, with CG models allowing for the simulation of larger systems and longer timescales by grouping atoms into single beads. frontiersin.org
MD simulations are extensively used to study the adsorption of surfactants onto solid surfaces, a process critical in applications like froth flotation and detergency. Simulations of dodecylamine on silica (B1680970) and other minerals have revealed detailed, pH-dependent adsorption mechanisms. researchgate.net
At neutral to acidic pH, dodecylamine exists as the dodecylammonium cation, which adsorbs onto negatively charged silica surfaces primarily through strong electrostatic interactions. researchgate.net As the concentration and pH increase, further adsorption is driven by hydrophobic interactions between the alkyl tails of adjacent molecules, leading to the formation of aggregates known as hemimicelles or admicelles on the surface. researchgate.net MD simulations can model this process, providing key insights:
Adsorption Isotherms: Calculating the amount of adsorbed surfactant as a function of its bulk concentration.
Structural Arrangement: Visualizing the orientation of this compound molecules on the surface, including the tilt angle of the alkyl chains and the arrangement of the headgroups.
Solvation and Water Structuring: Examining the behavior of water molecules at the mineral-surfactant interface, which is crucial for understanding surface hydrophobicity. oaepublish.commdpi.com
Research has shown that the state of adsorbed dodecylamine varies significantly with pH, forming well-organized monolayers at pH 10 and bilayers or micellar states at pH 12.3 on silica surfaces. researchgate.net MD simulations can capture these transitions and correlate them with changes in surface properties like contact angle. researchgate.net
In aqueous solutions above a certain concentration (the critical micelle concentration, or CMC), surfactant molecules like this compound spontaneously self-assemble into aggregates called micelles. MD simulations are a primary tool for studying this phenomenon. core.ac.ukrug.nl
This compound is a catanionic surfactant, formed by the association of a cationic (dodecylammonium) and an anionic (salicylate) species. acs.orgnih.gov This leads to strong electrostatic attraction between the headgroups, resulting in very low CMCs and the formation of various aggregate structures, including spherical micelles, wormlike micelles, and vesicles. nih.govaip.orgnih.gov
MD simulations of surfactant self-assembly can determine:
Critical Micelle Concentration (CMC): By simulating systems at various concentrations and observing the onset of aggregation.
Micelle Structure and Size: Calculating the aggregation number (number of molecules per micelle), the shape (spherical, ellipsoidal), and the radial density profiles of the micellar components. acs.orgnih.gov
Dynamics of Aggregation: Observing the kinetic pathways of micelle formation, including monomer addition/removal, and micelle fusion/fission events. core.ac.ukrug.nl
| Parameter | Description | Example Finding (from related surfactants) | Reference |
|---|---|---|---|
| Aggregation Number (Nagg) | The average number of surfactant molecules in a micelle. | ~55-80 for Sodium Dodecyl Sulfate (SDS) | acs.org |
| Radius of Gyration (Rg) | A measure of the micelle's size and compactness. | Varies with aggregation number and shape. | nih.gov |
| Solvent Accessible Surface Area (SASA) | The surface area of the micelle that is accessible to the solvent, indicating compactness. | Used to compare the interfacial properties of different micellar compositions. | nih.gov |
The air-water interface is a fundamental system for studying the amphiphilic nature of surfactants. MD simulations provide a molecular-level view of how this compound arranges itself at this interface to minimize the free energy of the system.
Simulations of catanionic surfactants at the air-water interface show that the oppositely charged headgroups form closely associated ion pairs. acs.orgaip.org The hydrophobic dodecyl tails orient away from the water phase and into the air, while the charged headgroups remain hydrated at the interface. Key findings from such simulations include:
Surface Density Profiles: Revealing the distribution of surfactant atoms and water molecules perpendicular to the interface. Studies show that for catanionic systems, the cationic headgroups may penetrate slightly deeper into the water phase than the anionic ones. aip.org
Molecular Orientation: Quantifying the tilt angle of the alkyl tails with respect to the surface normal. At higher surface coverages, the tails become more ordered and perpendicular to the interface. aip.orgresearchgate.net
Interfacial Water Structure: Analyzing the ordering and hydrogen-bonding network of water molecules adjacent to the surfactant headgroups. nih.gov The presence of the charged layer significantly alters the structure of interfacial water compared to a pure water surface.
Computational Modeling of Transport Mechanisms (e.g., Dissipative Particle Dynamics)
While all-atom MD is powerful, it is computationally expensive for simulating large-scale phenomena over long times, such as the diffusion of micelles or their transport through complex media. Dissipative Particle Dynamics (DPD) is a coarse-graining simulation technique that bridges this gap. frontiersin.orgespressomd.org In DPD, clusters of atoms (e.g., a few water molecules, or a segment of an alkyl chain) are represented as single "beads" that interact via soft, short-range potentials. nih.gov
This approach allows for the simulation of mesoscopic phenomena relevant to this compound systems:
Phase Behavior: DPD can be used to predict the phase diagrams of surfactant solutions, identifying conditions under which micelles, vesicles, or lamellar phases form. nih.govacs.orgrsc.org This is particularly useful for complex catanionic systems that exhibit a rich variety of self-assembled structures. nih.govacs.org
Vesicle and Membrane Interactions: Modeling the transport of this compound through membranes or the fusion of vesicles, which are processes crucial for applications like drug delivery.
Rheology: Simulating the flow behavior of surfactant solutions by modeling the interactions and entanglement of large aggregates like wormlike micelles.
A study on the transport of salicylic acid through a nitrocellulose membrane successfully used DPD to explain experimental observations and reveal the underlying transport mechanism, demonstrating the method's utility in this area. nih.govnih.govresearchgate.net
Development of Predictive Models for Chemical Interactions
Predictive modeling, often using Quantitative Structure-Activity Relationship (QSAR) approaches, aims to correlate the structural or physicochemical properties of chemicals with their biological activity or other properties. These models use calculated molecular descriptors as inputs to build statistical or machine-learning models.
For a compound like this compound, QSAR models could be developed to predict:
Biological Activity: For instance, its antimicrobial or antifungal efficacy, by correlating descriptors with experimental data from a series of related amine and salicylate compounds.
Toxicity and Environmental Fate: Predicting endpoints such as aquatic toxicity or biodegradability based on molecular structure.
Physicochemical Properties: Estimating properties like the CMC or partition coefficients without the need for direct simulation or experiment.
The development of such models involves several steps:
Data Collection: Assembling a dataset of compounds with known activities or properties.
Descriptor Calculation: Using software to calculate a wide range of molecular descriptors (e.g., constitutional, topological, quantum-chemical) for each compound.
Model Building: Employing statistical methods (e.g., multiple linear regression) or machine learning algorithms (e.g., random forest, support vector machines) to build a predictive model.
Validation: Rigorously testing the model's predictive power using internal and external validation sets.
By integrating data from computational chemistry with experimental results, these predictive models provide a powerful tool for screening new compounds and understanding the key molecular features that drive their interactions.
Supramolecular Chemistry and Self Assembly Research Involving Dodecylamine Salicylate
Design and Synthesis of Supramolecular Architectures
The design of supramolecular architectures utilizing dodecylamine (B51217) salicylate (B1505791) is fundamentally based on its amphiphilic character. Molecules that possess both hydrophobic and hydrophilic domains are known to self-assemble in solution to minimize unfavorable interactions between the hydrophobic regions and the solvent. The synthesis of these structures is typically a spontaneous process driven by these intermolecular interactions.
The primary structural motif of dodecylamine salicylate features a long, flexible dodecyl chain (the hydrophobic tail) and an ionic headgroup formed by the protonated amine of dodecylamine and the carboxylate of salicylic (B10762653) acid. This molecular structure is conducive to the formation of micelles, vesicles, and other ordered aggregates in aqueous solutions. The specific architecture formed can be influenced by factors such as concentration, temperature, pH, and the presence of other solutes.
While specific, large-scale synthesis protocols for unique this compound supramolecular architectures are not extensively detailed in the available literature, the general principles of amphiphile self-assembly guide their formation. The process involves dissolving this compound in a suitable solvent system, often water or a polar organic solvent, above its critical micelle concentration (CMC). At this point, the individual molecules spontaneously organize to sequester their hydrophobic tails from the solvent, leading to the formation of thermodynamically stable supramolecular structures.
Noncovalent Interactions and Their Role in Self-Assembly
The self-assembly of this compound into ordered supramolecular structures is governed by a concert of noncovalent interactions. These weak, reversible interactions are crucial for the formation and stability of the resulting architectures.
Key Noncovalent Interactions in this compound Self-Assembly:
| Noncovalent Interaction | Description | Role in Self-Assembly |
| Ionic Bonds | The electrostatic attraction between the positively charged dodecylammonium ion (R-NH3+) and the negatively charged salicylate ion (HO-C6H4-COO-) is a primary driving force for the initial formation of the salt and plays a significant role in the cohesion of the headgroups within the supramolecular assembly. | Stabilizes the hydrophilic headgroup region of the assembled structure. |
| Hydrogen Bonding | Hydrogen bonds can form between the hydroxyl (-OH) and carboxylate (-COO-) groups of the salicylate anion and the ammonium (B1175870) group (-NH3+) of the dodecylammonium cation. These interactions contribute to the specificity and directionality of the self-assembly process. rsc.orgnih.gov The formation of hydrogen bonds is a significant driver for molecular assembly. nih.gov | Directs the arrangement of molecules within the assembly and enhances its stability. |
| Hydrophobic Interactions | The tendency of the nonpolar dodecyl chains to aggregate and exclude water molecules is a major driving force for self-assembly in aqueous environments. This interaction minimizes the disruption of the hydrogen-bonding network of water. | Drives the sequestration of the hydrophobic tails into the core of micelles or the interior of bilayers. |
| Van der Waals Forces | Weak, short-range attractive forces between the aliphatic dodecyl chains contribute to the packing and stability of the hydrophobic core of the assembled structures. | Enhance the cohesiveness of the aggregated hydrophobic tails. |
| π-π Stacking | The aromatic rings of the salicylate anions can interact through π-π stacking, further stabilizing the arrangement of the headgroups in the supramolecular architecture. | Contributes to the packing and ordering of the salicylate moieties within the assembly. |
The interplay of these noncovalent forces dictates the final morphology and properties of the self-assembled structures. rsc.org
Formation and Properties of Metallomicellar Systems
Metallomicelles are self-assembled structures, typically micelles, that incorporate metal ions. These systems are of interest for their catalytic and reactive properties. This compound provides a versatile platform for the formation of metallomicellar systems.
The self-assembly of this compound into micelles creates a microenvironment where the salicylate headgroups are oriented towards the aqueous phase. The salicylate moiety is a well-known chelating agent for various metal ions due to the presence of the carboxylate and adjacent hydroxyl group. This allows the micellar interface to act as a scaffold for the coordination of metal ions, forming metallomicelles.
The formation of these systems can be achieved by introducing metal salts to a solution containing pre-formed this compound micelles. The metal ions will then coordinate with the salicylate headgroups at the micelle-water interface. The properties of the resulting metallomicelles, such as their size, stability, and catalytic activity, will depend on the nature of the metal ion, the concentration of the surfactant and metal salt, and the solution conditions.
While direct studies on this compound metallomicelles are limited, the principles of their formation can be inferred from studies on other metallomicellar systems. For instance, the spontaneous self-aggregation of metallosurfactants is known to lead to the formation of metallomicelles. researchgate.net Salicylate itself has been investigated as a metal-binding pharmacophore in the context of metalloenzyme inhibition, highlighting its affinity for metal ions. rsc.org The combination of the micelle-forming dodecylamine and the metal-chelating salicylate suggests a strong potential for the creation of functional metallomicellar systems for applications in catalysis and separation processes.
Development of Stimuli-Responsive Supramolecular Materials
Stimuli-responsive materials are a class of "smart" materials that can undergo significant changes in their properties in response to external stimuli. nih.gov this compound-based supramolecular assemblies hold promise for the development of such materials, particularly those that are responsive to changes in pH.
The pH-responsive behavior of this compound systems stems from the acidic and basic functional groups within its structure. The dodecylammonium ion is the conjugate acid of a weak base, while the salicylate ion is the conjugate base of a weak acid. The degree of protonation of these groups is dependent on the pH of the surrounding medium.
pH-Responsive Mechanism:
At low pH (acidic conditions): The carboxylate group of salicylate will be protonated to form salicylic acid, and the amine group of dodecylamine will remain protonated as the dodecylammonium ion. The loss of the strong ionic interaction between the two components can lead to the disassembly of the supramolecular structure.
At high pH (basic conditions): The dodecylammonium ion will be deprotonated to form neutral dodecylamine. This again disrupts the ionic bonding that is crucial for the stability of the self-assembled structure, potentially causing it to break down.
This pH-dependent assembly and disassembly can be harnessed to create materials that release an encapsulated cargo in response to a specific pH trigger. Such materials have potential applications in drug delivery, where a change in pH in a particular biological environment could trigger the release of a therapeutic agent. nih.gov While the development of specific stimuli-responsive materials from this compound is an area of ongoing research, the fundamental chemical properties of its constituent ions provide a strong basis for their potential in this field.
Interactions with Biological and Synthetic Membrane Systems: a Chemical Transport Perspective
Permeation Studies Across Model Biological Membranes (e.g., Silastic Rubber)
Model membranes are essential tools for studying the permeation of molecules in a controlled and reproducible manner. Synthetic membranes, such as silicone rubber (e.g., Silastic®), are frequently employed as mimics for biological membranes, particularly the skin, due to their hydrophobic, lipid-like characteristics. researchgate.net These membranes provide a non-biological alternative that avoids the complexities and variabilities of using ex vivo or in vivo tissues, offering a standardized barrier for assessing the intrinsic permeability of a compound. researchgate.net
While specific permeation data for dodecylamine (B51217) salicylate (B1505791) across Silastic rubber is not extensively documented in publicly available literature, the principles governing the transport of similar ion-pair complexes are well-established. Studies on various ionizable compounds have demonstrated that silicone membranes are effective models for predicting permeation. researchgate.net The transport of a molecule like dodecylamine salicylate through such a lipophilic barrier is fundamentally dependent on its ability to partition from an aqueous phase into the hydrophobic membrane matrix and subsequently diffuse across it. The formation of an ion pair between the anionic salicylate and the cationic dodecylamine is designed to neutralize the charge and introduce a significant lipophilic character via the C12 alkyl chain, thereby favoring this partitioning and subsequent permeation.
Mechanisms of Transport Enhancement Across Barriers
The inherent charges of salicylic (B10762653) acid (anionic at physiological pH) and dodecylamine (cationic) would typically hinder their passage through lipophilic membranes. However, their association into the this compound ion pair fundamentally alters the compound's transport properties, providing a clear mechanism for transport enhancement.
The formation of an intermolecular ion pair between the negatively charged salicylate moiety and the positively charged dodecylammonium cation is a primary mechanism for enhancing membrane transport. nih.gov This association effectively masks the individual ionic charges, creating a more electrically neutral and lipophilic complex that can more readily partition into and diffuse across a lipid-like membrane barrier. nih.govnih.gov
Research on the interaction of salicylate with a series of alkylamines of varying chain lengths has shown a clear trend: as the length of the alkyl chain increases, the lipophilicity of the resulting ion pair is enhanced. nih.govsigmaaldrich.com This leads to a higher apparent partition coefficient (APC), a measure of a substance's distribution between an organic and an aqueous phase. A higher APC is directly correlated with increased skin permeability. nih.gov The formation constant (Kf) of the ion pair and its true partition coefficient (TPC) can be calculated from experimental data, providing a quantitative measure of the ion pair's stability and lipophilicity. As the alkyl chain length increases, both the formation constant and the partition coefficient of the ion pair increase, suggesting that the this compound ion pair would be significantly more lipophilic and stable compared to pairs with shorter-chain amines. nih.gov
| Alkylamine | Carbon Chain Length | Formation Constant (Kf) (M-1) | True Partition Coefficient (TPC) |
|---|---|---|---|
| Amylamine | 5 | 3.0 | 1.8 |
| Hexylamine | 6 | 5.4 | 5.8 |
| Heptylamine | 7 | 11.0 | 18.5 |
| Octylamine (B49996) | 8 | 23.8 | 60.6 |
| Nonylamine | 9 | 50.0 | 191.5 |
| Dodecylamine (Extrapolated) | 12 | >50.0 | >191.5 |
This table is based on data from studies on shorter-chain alkylamines, illustrating the established trend. The values for dodecylamine are extrapolated to show the expected significant increase in Kf and TPC. nih.gov
The balance between hydrophilic (water-loving) and lipophilic (lipid-loving) properties is a critical determinant of membrane permeability. Salicylic acid is a hydrophilic, ionic drug at neutral pH, while dodecylamine is a lipophilic amine. The formation of the this compound ion pair creates a new chemical entity with a significantly altered hydrophilicity/lipophilicity balance (HLB). The long C12 alkyl chain of dodecylamine imparts a dominant lipophilic character to the complex.
This shift towards lipophilicity is crucial for overcoming the membrane barrier. Studies have shown that the solubility of salicylate in lipophilic vehicles, such as isopropyl myristate, increases significantly with the addition of alkylamines, and this effect is more pronounced with longer alkyl chains. sigmaaldrich.com This increased solubility in a lipid-like environment directly translates to a greater ability to partition from an aqueous donor phase into the lipophilic membrane, which is the first and often rate-limiting step in the permeation process.
The pH-partition hypothesis posits that for weakly acidic or basic drugs, only the un-ionized, more lipid-soluble form can passively diffuse across biological membranes. 9afi.com The rate and extent of absorption are therefore determined by the fraction of the drug that exists in its non-ionized state at a given pH. 9afi.com For a weak acid like salicylic acid (pKa ≈ 3.0), it is predominantly in its ionized, poorly permeable form at the neutral pH of many biological systems. 9afi.comnih.gov Consequently, its absorption from neutral environments is expected to be low according to this hypothesis.
The formation of the this compound ion pair provides a mechanism to circumvent the limitations imposed by the pH-partition hypothesis. By forming a stable, neutral complex, the salicylate can be transported across the membrane regardless of the bulk pH. The lipophilic dodecylamine acts as a carrier, shielding the charge of the salicylate and facilitating its passage through the lipid barrier. nih.gov This makes the transport process less dependent on the pH of the surrounding medium, which would otherwise dictate the ionization state and permeability of salicylic acid alone. nih.govoup.com
Physicochemical Factors Modulating Membrane Interaction (e.g., pH, Ionic Strength)
While ion-pair formation is a primary driver of transport, other physicochemical factors of the environment can modulate the interaction of this compound with the membrane.
pH: The pH of the aqueous medium remains an important factor as it influences the stability of the ion pair itself. The ion pair exists in equilibrium with its constituent ions. At very low pH values (significantly below the pKa of salicylic acid), the salicylate anion would become protonated, disrupting the ion pair. Conversely, at very high pH values (above the pKa of the dodecylammonium ion, ~10.6), the amine would be deprotonated, again leading to the dissociation of the complex. Therefore, the transport enhancement effect is most efficient within a pH range where both components remain ionized and can readily form the pair. Studies on salicylate have shown that pH changes can alter membrane conductance and permeability. nih.govnih.gov
Advanced Analytical Method Development and Characterization Beyond Basic Identification
Development of Spectroscopic Probes for In-Situ Analysis
In-situ spectroscopic analysis provides real-time insights into the formation and behavior of dodecylamine (B51217) salicylate (B1505791) without the need for sample extraction, thereby preserving the integrity of the system under investigation. The development of spectroscopic probes is centered on techniques sensitive to the specific molecular vibrations and electronic transitions within the dodecylamine and salicylate moieties.
Fourier-Transform Infrared (FTIR) and Raman Spectroscopy are powerful tools for monitoring the reaction between dodecylamine and salicylic (B10762653) acid. The formation of the dodecylammonium salicylate salt can be tracked by observing characteristic changes in the vibrational spectra. For instance, the carboxylic acid O-H stretch of salicylic acid (typically a broad band around 2500-3300 cm⁻¹) will be replaced by the N-H stretching vibrations of the dodecylammonium cation.
Key spectroscopic markers for in-situ monitoring include:
Disappearance of the salicylic acid C=O stretch: The carbonyl stretch of the carboxylic acid in salicylic acid (around 1650-1700 cm⁻¹) will shift upon deprotonation to form the carboxylate anion (around 1550-1620 cm⁻¹).
Appearance of ammonium (B1175870) N-H bands: The formation of the dodecylammonium ion will give rise to N-H stretching and bending vibrations. mdpi.com
Changes in aromatic C-H bands: The electronic environment of the salicylate ring may be altered upon salt formation, leading to subtle shifts in the aromatic C-H stretching and out-of-plane bending vibrations.
Fiber-optic probes coupled to FTIR or Raman spectrometers can be directly inserted into a reaction vessel, allowing for continuous monitoring of these spectral changes. mdpi.compatsnap.com This enables the determination of reaction kinetics, endpoint, and the detection of any intermediate species.
Interactive Data Table: Key Vibrational Frequencies for In-Situ Monitoring
| Functional Group | Reactant (Salicylic Acid/Dodecylamine) | Expected Wavenumber (cm⁻¹) (Reactant) | Product (Dodecylamine Salicylate) | Expected Wavenumber (cm⁻¹) (Product) | Spectroscopic Technique |
| Carboxylic Acid O-H | Salicylic Acid | 2500-3300 (broad) | - | - | FTIR |
| Carbonyl C=O | Salicylic Acid | 1650-1700 | Carboxylate COO⁻ | 1550-1620 | FTIR, Raman |
| Amine N-H | Dodecylamine | 3300-3500 | Ammonium N-H⁺ | 3000-3300 | FTIR |
| Aromatic C-H | Salicylic Acid | 3000-3100 | Salicylate | Slight Shift | FTIR, Raman |
Chromatographic Methodologies for Purity and Reaction Monitoring
Chromatographic techniques are indispensable for assessing the purity of this compound and for monitoring the progress of its synthesis by separating the product from reactants and potential by-products.
High-Performance Liquid Chromatography (HPLC) is a versatile method for the analysis of this compound. Given the ionic nature of the compound and the presence of both a hydrophobic alkyl chain and a polar aromatic ring, several HPLC modes can be employed.
Reversed-Phase HPLC (RP-HPLC): This is a common approach where a nonpolar stationary phase (like C18) is used with a polar mobile phase. To achieve good peak shape and retention for the dodecylamine cation and salicylate anion, ion-pairing agents can be added to the mobile phase. Alternatively, a mixed-mode column with both reversed-phase and ion-exchange characteristics can be utilized. sielc.com
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC can be an effective alternative for separating the polar salicylate anion from the more nonpolar dodecylamine. smatrix.com
Detection is typically achieved using a UV detector, as the salicylate moiety possesses a strong chromophore. A photodiode array (PDA) detector can provide spectral information, confirming the identity of the peaks.
Gas Chromatography (GC) , often coupled with Mass Spectrometry (GC-MS), can also be adapted for the analysis of this compound. However, due to the non-volatile nature of the salt, derivatization is often necessary to convert the analyte into a more volatile form before injection into the GC system. This can be a more complex approach compared to HPLC. nih.gov
Interactive Data Table: Exemplary HPLC Method Parameters
| Parameter | Condition 1: RP-HPLC with Ion Pairing | Condition 2: Mixed-Mode HPLC |
| Column | C18, 4.6 x 150 mm, 5 µm | Mixed-Mode (RP/Cation-Exchange), 4.6 x 100 mm, 3.5 µm |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) | 10 mM Ammonium Formate in Water, pH 3.5 |
| Mobile Phase B | Acetonitrile with 0.1% TFA | Acetonitrile |
| Gradient | 20% B to 80% B over 15 minutes | 10% B to 90% B over 10 minutes |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Detection | UV at 230 nm and 296 nm | UV at 230 nm and 296 nm |
| Injection Volume | 10 µL | 5 µL |
Electrochemical Methods for Interfacial Characterization
Electrochemical methods are particularly valuable for characterizing the interfacial properties of this compound, especially in applications such as corrosion inhibition where the formation of a protective film on a metal surface is critical.
Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique used to probe the interface between a metal electrode and an electrolyte containing this compound. By applying a small amplitude AC potential at various frequencies, the impedance of the system can be measured. The resulting data, often presented as Nyquist or Bode plots, can be fitted to an equivalent electrical circuit model to extract information about:
Film Resistance (Rf): The resistance of the adsorbed this compound film, which is related to its protective properties.
Film Capacitance (Cf): The capacitance of the film, which can provide insights into its thickness and dielectric properties.
Charge Transfer Resistance (Rct): The resistance to the corrosion reaction occurring at the metal-electrolyte interface. An increase in Rct indicates effective corrosion inhibition. researchgate.net
Double Layer Capacitance (Cdl): The capacitance of the electrical double layer at the film-electrolyte interface.
Potentiodynamic Polarization is another key electrochemical technique. It involves scanning the potential of a working electrode and measuring the resulting current. The resulting Tafel plots can be used to determine the corrosion potential (Ecorr) and corrosion current (icorr). A decrease in icorr in the presence of this compound signifies its effectiveness as a corrosion inhibitor. The technique can also elucidate whether the inhibitor acts on the anodic or cathodic reaction, or both.
Interactive Data Table: Interpreting Electrochemical Data for this compound Films
| Electrochemical Parameter | Technique | Interpretation for an Effective Inhibitor Film |
| Film Resistance (Rf) | EIS | Increases significantly |
| Film Capacitance (Cf) | EIS | Decreases (indicating film formation/thickening) |
| Charge Transfer Resistance (Rct) | EIS | Increases significantly |
| Corrosion Current (icorr) | Potentiodynamic Polarization | Decreases significantly |
| Corrosion Potential (Ecorr) | Potentiodynamic Polarization | May shift to more positive or negative values |
These advanced analytical methods provide a comprehensive framework for the detailed characterization of this compound, moving beyond basic identification to a deeper understanding of its formation, purity, and interfacial behavior.
Conclusion and Future Research Directions
Current Gaps and Unexplored Research Avenues
Despite its established applications, significant gaps remain in the comprehensive understanding of dodecylamine (B51217) salicylate (B1505791). A primary area requiring further investigation is the detailed elucidation of its mechanism of action at a molecular level across its various applications. For instance, while its efficacy as a corrosion inhibitor is recognized, the precise nature of the self-assembled monolayer and the synergistic interplay between the dodecylamine and salicylate moieties in preventing corrosion warrant more in-depth studies. researchgate.net
Furthermore, the full spectrum of its biological activities is yet to be explored. While the antimicrobial properties of salicylates are known, the specific contribution of the dodecylamine component and the potential for synergistic antimicrobial effects have not been thoroughly investigated. researchgate.net Research into its activity against a broader range of microorganisms, including antibiotic-resistant strains, represents a significant unexplored avenue.
The environmental fate and biodegradability of dodecylamine salicylate also present a critical research gap. As its industrial applications expand, understanding its long-term environmental impact and developing eco-friendly degradation pathways are essential.
Finally, there is a notable lack of research on the controlled synthesis of this compound to tailor its physicochemical properties for specific applications. Investigating how modifications to the alkyl chain length of the amine or substitutions on the salicylate ring could enhance its performance in various contexts is a promising area for future research.
Potential for Novel Academic Applications
The unique properties of this compound open up several avenues for novel academic applications. Its self-assembly characteristics, driven by the amphiphilic nature of the dodecylamine component, make it a candidate for studies in supramolecular chemistry and nanotechnology. elsevierpure.comnih.gov The ability to form organized structures on surfaces could be exploited in the development of new sensors, nanoreactors, or templates for the synthesis of advanced materials.
In the field of materials science, this compound could be investigated as a functional additive in polymers and coatings. Its potential to act as both a plasticizer and an antimicrobial agent could lead to the development of innovative materials for food packaging or biomedical devices. rsc.orgnih.gov The ionic nature of the compound also suggests its potential use in the formulation of novel ionic liquids, which have a wide range of applications in green chemistry and catalysis. researchgate.netnih.govnih.gov
Furthermore, the biological activity of the salicylate moiety suggests potential applications in controlled-release drug delivery systems. nih.govmaynepharmaservices.com The dodecylamine component could facilitate the transport of the active salicylate through biological membranes, potentially enhancing its therapeutic efficacy. Research in this area could focus on designing and synthesizing this compound-based carriers for targeted drug delivery.
Integration with Emerging Chemical Technologies and Methodologies
The integration of this compound with emerging chemical technologies holds significant promise for advancing its applications and understanding. The use of advanced analytical techniques, such as in-situ atomic force microscopy (AFM) and surface-enhanced Raman spectroscopy (SERS), could provide unprecedented insights into the dynamics of its self-assembly and its interactions at interfaces. researchgate.net
In the realm of green chemistry, the development of biocatalytic or flow chemistry processes for the synthesis of this compound could lead to more sustainable and efficient production methods. These modern synthetic methodologies could also facilitate the creation of a library of this compound derivatives with tailored properties.
The burgeoning field of nanotechnology offers exciting opportunities for this compound. Its incorporation into nanomaterials, such as graphene oxide or nanoparticles, could lead to the development of hybrid materials with enhanced properties. rsc.org For example, this compound-functionalized nanoparticles could exhibit superior antimicrobial activity or serve as more effective corrosion inhibitors.
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing dodecylamine salicylate, and how do reaction conditions influence yield and purity?
- Methodology : this compound is typically synthesized via acid-base reactions between dodecylamine (a primary amine) and salicylic acid. Key variables include:
- Solvent selection : Polar aprotic solvents (e.g., ethanol) improve solubility of reactants .
- Stoichiometry : A 1:1 molar ratio of dodecylamine to salicylic acid minimizes byproducts. Excess amine may lead to unreacted residues, affecting purity .
- Temperature : Reactions conducted at 60–80°C enhance kinetics but require careful pH control to prevent decomposition of salicylic acid .
- Analytical validation : Confirm product purity via FTIR (C=O stretch at ~1680 cm⁻¹ for the ester linkage) and HPLC (retention time comparison with standards) .
Q. How do the physicochemical properties of this compound influence its stability in experimental formulations?
- Critical properties :
| Property | Value/Description | Relevance to Stability |
|---|---|---|
| Viscosity (40°C) | 4.2 mm²/s | Affects diffusion in solutions |
| Thermal stability | Stable ≤100°C; decomposes above | Limits high-temperature applications |
| Reactivity with oxidizers | Violent reactions possible | Requires inert storage conditions |
- Storage recommendations : Store in airtight containers under nitrogen to prevent oxidation and hydrolysis .
Advanced Research Questions
Q. What mechanisms underlie the biocidal efficacy of this compound in sandstone conservation, and how do environmental factors modulate its performance?
- Experimental design :
- Field trials : Applied to sandstone (e.g., Blaxter, Locharbriggs) under urban weathering conditions. Efficacy assessed via microbial colony counts pre/post-treatment .
- Mechanistic insight : The salicylate anion disrupts microbial membranes, while dodecylamine enhances penetration into biofilms. Synergy between components improves biocidal activity compared to standalone agents .
- Environmental variables :
- pH : Activity diminishes in alkaline conditions (pH >8) due to deprotonation of dodecylamine, reducing lipid bilayer disruption .
- Humidity : High moisture accelerates hydrolysis, reducing long-term efficacy .
Q. How can contradictions in structural-activity relationships (SAR) between this compound and other salicylate derivatives be resolved?
- Case study : Unlike sodium salicylate (hydrotropic agent), this compound exhibits limited solubility in aqueous media due to its hydrophobic alkyl chain. This necessitates solvent optimization (e.g., ethanol-water mixtures) for pharmaceutical applications .
- SAR resolution :
- Computational modeling : DFT calculations to compare electron density distributions and H-bonding capacity between derivatives .
- Experimental validation : Measure partition coefficients (log P) to quantify hydrophobicity and correlate with functional outcomes (e.g., antimicrobial activity) .
Q. What methodologies are optimal for quantifying this compound in complex matrices (e.g., biological or environmental samples)?
- Analytical workflows :
| Matrix | Method | Detection Limit | Challenges |
|---|---|---|---|
| Plant tissues | UV-Vis spectroscopy | 0.1 µg/mL | Interference from phenolics |
| Serum | LC-MS/MS | 5 ng/mL | Protein binding reduces recovery |
| Sandstone leachates | HPLC-UV | 10 µg/mL | Co-eluting ions require ion-pairing |
- Sample prep : Solid-phase extraction (SPE) with C18 cartridges improves sensitivity in biological samples .
Contradictions and Knowledge Gaps
Q. Why do studies report conflicting data on the environmental persistence of this compound?
- Hypothesized factors :
- Degradation pathways : Variable photolysis rates under UV exposure (e.g., lab vs. field conditions) .
- Microbial metabolism : Soil microbiota composition influences breakdown; some strains metabolize salicylate via the catechol pathway, others via gentisate .
- Resolution strategy : Isotope-labeled tracer studies (e.g., ¹⁴C-dodecylamine salicylate) to track degradation products in controlled microcosms .
Q. How does the interaction between this compound and proteins affect its pharmacological potential?
- Case study : In Mycobacterium, salicylate induces promoter activity via structural specificity (e.g., PAS and aspirin analogs activate, benzoate does not) .
- Implications for drug design :
- Binding assays : Surface plasmon resonance (SPR) to measure affinity for target proteins (e.g., PTP1B in insulin signaling) .
- Mutagenesis : Truncate alkyl chains to reduce nonspecific protein binding while retaining activity .
Tables for Key Findings
Table 1 : Biocidal Efficacy on Sandstone (Field Study)
| Sandstone Type | Microbial Reduction (%) | Durability (Months) | Environmental Limitations |
|---|---|---|---|
| Blaxter | 85 ± 6 | 12 | High humidity (>80% RH) |
| Locharbriggs | 72 ± 9 | 8 | Alkaline runoff (pH 8.5) |
Table 2 : Comparative Solubility of Salicylate Derivatives
| Compound | Solubility in Water (mg/mL) | log P | Application Scope |
|---|---|---|---|
| This compound | 0.3 | 4.1 | Biocides, lipid membranes |
| Sodium salicylate | 150 | 1.2 | Hydrotropic formulations |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
